molecular formula C11H10ClN3O B2581866 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 590410-60-9

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2581866
CAS No.: 590410-60-9
M. Wt: 235.67
InChI Key: FXCSSKUVKXTGJN-NTUHNPAUSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Chlorination: The pyrazole derivative is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

    Formylation: The formyl group is introduced at the 4-position using the Vilsmeier-Haack reaction, which involves the reaction of the chlorinated pyrazole with N,N-dimethylformamide (DMF) and phosphorus oxychloride.

    Oximation: Finally, the aldehyde group is converted to an oxime using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

    Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the oxime group but shares similar structural features.

    3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: Similar but without the chlorine atom at the 5-position.

Uniqueness

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is unique due to the presence of both the chlorine atom and the oxime group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(NE)-N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-8-10(7-13-16)11(12)15(14-8)9-5-3-2-4-6-9/h2-7,16H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSSKUVKXTGJN-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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